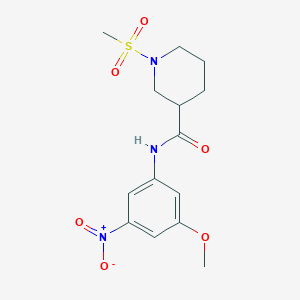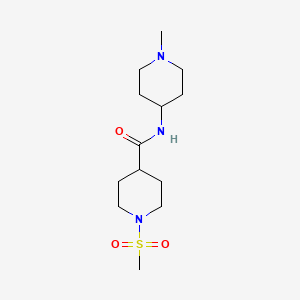![molecular formula C10H17O4P B4625268 diethyl [(2-methyl-3-furyl)methyl]phosphonate CAS No. 153649-83-3](/img/structure/B4625268.png)
diethyl [(2-methyl-3-furyl)methyl]phosphonate
Overview
Description
Synthesis Analysis
The synthesis of related 3-(furyl)-3-(diethoxyphosphoryl)acrylates involves the reaction of furoyl phosphonates with ethoxycarbonylmethylenetriphenylphosphorane, resulting in diethoxyphosphoryl and ester groups positioned trans to the double bond, regardless of the furan fragment's structure. This process indicates a potential pathway for synthesizing compounds similar to diethyl [(2-methyl-3-furyl)methyl]phosphonate (Pevzner, 2016).
Molecular Structure Analysis
The molecular structure of phosphonate esters like diethyl [(1-hydroxy-2-butynyl)phosphonate] exhibits nearly tetrahedral geometry around the phosphorus atom, with significant intermolecular and intramolecular hydrogen bonding, suggesting similar structural characteristics for diethyl [(2-methyl-3-furyl)methyl]phosphonate (Sanders et al., 1996).
Chemical Reactions and Properties
Diethyl [(2-methyl-3-furyl)methyl]phosphonate likely participates in reactions typical of phosphonate esters, such as the Kabachnik-Fields reaction, which involves the condensation of amines, aldehydes, and phosphites. This reaction pathway is demonstrated by the synthesis of novel diethyl((2-iodo-4-(trifluoromethyl)phenyl)amino)(aryl)methyl)phosphonates, showcasing the reactivity of similar phosphonate esters in creating compounds with potential bioactivity (Shaik et al., 2020).
Physical Properties Analysis
Phosphonate esters, in general, exhibit unique physical properties, such as thermal stability, which can be inferred from the thermal decomposition behavior of compounds like diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate. Such compounds demonstrate stability up to certain temperatures, which is a valuable characteristic in material science and synthesis applications (Uppal et al., 2018).
Chemical Properties Analysis
The chemical behavior of diethyl [(2-methyl-3-furyl)methyl]phosphonate can be understood through studies on similar phosphonate esters, which include analyses of their vibrational, electronic, and thermodynamic properties. These studies often employ techniques like FTIR, NMR, and UV-Vis spectroscopy, as well as DFT calculations, to elucidate the electronic structure and reactivity of the compounds (Ouksel et al., 2017).
Scientific Research Applications
Synthesis Applications
Organic Synthesis Intermediate : Diethyl [(2-methyl-3-furyl)methyl]phosphonate and similar compounds serve as intermediates in the synthesis of cyclopentenones and other complex organic molecules. For instance, a novel 3-oxo-cyclopenten-2-phosphonate derivative, useful for the synthesis of 2-alkyl-substituted cyclopentenones, has been prepared from a phosphonyl-furylcarbinol derivative (Castagnino, Corsano, & Strappaveccia, 1985).
Synthesis and Reactions : The compound has been involved in the synthesis of 3-(furyl)-3-(diethoxyphosphoryl)acrylates, illustrating its utility in creating phosphonate-based structures with potential applications in material science and organic chemistry (Pevzner, 2016).
Corrosion Inhibition
Industrial Applications : Phosphonate derivatives, including diethyl [(2-methyl-3-furyl)methyl]phosphonate, have shown potential as corrosion inhibitors for metals. A study highlighted the synthesis and inhibition effect of α-aminophosphonates on mild steel corrosion, which is crucial for industrial pickling processes. This demonstrates the compound's relevance in enhancing the durability of metal structures and components in acidic environments (Gupta et al., 2017).
Material Science
Flame-Retardant Properties : The incorporation of diethyl vinyl phosphonate, a related phosphonate, into copolymers has been shown to significantly enhance flame retardancy. This suggests potential applications for diethyl [(2-methyl-3-furyl)methyl]phosphonate in developing flame-resistant materials and coatings, contributing to safer building materials and textiles (Banks, Ebdon, & Johnson, 1994).
Environmental Fate and Analysis
Environmental Persistence and Analysis : Phosphonates, due to their widespread use and poor biodegradability, require efficient methods for trace-level determination in environmental samples. Research focusing on the determination of phosphonates in wastewater and environmental samples highlights the importance of monitoring these compounds to assess their environmental fate and potential ecological impacts (Armbruster, Rott, Minke, & Happel, 2019).
properties
IUPAC Name |
3-(diethoxyphosphorylmethyl)-2-methylfuran | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17O4P/c1-4-13-15(11,14-5-2)8-10-6-7-12-9(10)3/h6-7H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHMKICZRKICAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=C(OC=C1)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365710 | |
| Record name | Phosphonic acid, [(2-methyl-3-furanyl)methyl]-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonic acid, [(2-methyl-3-furanyl)methyl]-, diethyl ester | |
CAS RN |
153649-83-3 | |
| Record name | Phosphonic acid, [(2-methyl-3-furanyl)methyl]-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{4-(4-ethoxyphenyl)-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4625189.png)

![N-3-isoxazolyl-N'-[3-(methylthio)phenyl]urea](/img/structure/B4625202.png)

![1-(allylthio)-4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4625214.png)
![2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4625229.png)
![3-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4625236.png)



![7-(3,4-dimethoxybenzylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4625244.png)
![N-[3-(2-ethoxyphenyl)propyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4625253.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4625274.png)